molecular formula C12H17ClO3 B13300526 2-Chloro-4-(2,2-diethoxyethyl)phenol CAS No. 1423027-67-1

2-Chloro-4-(2,2-diethoxyethyl)phenol

Cat. No.: B13300526
CAS No.: 1423027-67-1
M. Wt: 244.71 g/mol
InChI Key: GFGUQMKOEODRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(2,2-diethoxyethyl)phenol is an organic compound with the molecular formula C12H17ClO3 It is a chlorinated phenol derivative, characterized by the presence of a chloro group at the second position and a 2,2-diethoxyethyl group at the fourth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,2-diethoxyethyl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-chloro-4-hydroxybenzaldehyde with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-chloro-4-hydroxybenzene is coupled with a 2,2-diethoxyethyl halide in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,2-diethoxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate, and the reactions are carried out in polar solvents such as dimethyl sulfoxide or ethanol.

Major Products

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenolic compounds, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(2,2-diethoxyethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,2-diethoxyethyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The chloro and diethoxyethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-hydroxybenzaldehyde: A precursor in the synthesis of 2-Chloro-4-(2,2-diethoxyethyl)phenol.

    2-Chloro-4-hydroxybenzoic acid: Another chlorinated phenol derivative with similar chemical properties.

    4-(2,2-Diethoxyethyl)phenol: Lacks the chloro group but has the same diethoxyethyl substitution.

Uniqueness

This compound is unique due to the presence of both the chloro and diethoxyethyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

1423027-67-1

Molecular Formula

C12H17ClO3

Molecular Weight

244.71 g/mol

IUPAC Name

2-chloro-4-(2,2-diethoxyethyl)phenol

InChI

InChI=1S/C12H17ClO3/c1-3-15-12(16-4-2)8-9-5-6-11(14)10(13)7-9/h5-7,12,14H,3-4,8H2,1-2H3

InChI Key

GFGUQMKOEODRAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC(=C(C=C1)O)Cl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.